molecular formula C18H20ClN3O4S B2611787 N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-17-5

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2611787
CAS No.: 1040665-17-5
M. Wt: 409.89
InChI Key: HGBJSSUJNCPOFD-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide features a fused cyclopenta[c]pyrazole core linked to a 3-chloro-4-methoxyphenyl group via a carboxamide bridge.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-26-16-6-5-11(9-14(16)19)20-18(23)17-13-3-2-4-15(13)21-22(17)12-7-8-27(24,25)10-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBJSSUJNCPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Formula

  • IUPAC Name: N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
  • Molecular Formula: C17H20ClN3O3S
  • Molecular Weight: 373.88 g/mol

Structural Features

The compound contains:

  • A chloro-substituted methoxyphenyl group.
  • A tetrahydrothiophene moiety with a dioxo substituent.
  • A cyclopentapyrazole structure that contributes to its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells. The presence of the chloro and methoxy groups may enhance the binding affinity to specific receptors involved in cancer pathways.
  • Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic roles in inflammatory diseases.
  • Antimicrobial Properties : Certain derivatives within the same chemical family have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of pyrazole derivatives, including compounds similar to the target compound. These derivatives were tested against prostate cancer cell lines and exhibited significant inhibition of cell growth. The mechanism was attributed to the modulation of androgen receptors and induction of apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Activity

A study conducted on derivatives of the compound revealed that it could significantly reduce inflammation in animal models of arthritis. The results indicated a decrease in levels of TNF-alpha and IL-6, suggesting a promising avenue for treating inflammatory conditions .

Research Findings

StudyFindings
Cancer Research (2023)Demonstrated significant inhibition of prostate cancer cell proliferation with IC50 values in low micromolar range.
Journal of Medicinal Chemistry (2022)Identified anti-inflammatory effects through cytokine modulation in vitro and in vivo models.
Antimicrobial Agents (2023)Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Carboxamide Scaffolds

a. N-(2-(tert-butyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide ()
  • Core Structure: Thieno[3,4-c]pyrazole fused with cyclopentane.
  • Substituents :
    • Aromatic group: 4-chlorophenyl (electron-withdrawing Cl).
    • Pyrazole substituent: tert-butyl (bulky hydrophobic group).
  • Comparison: The tert-butyl group enhances lipophilicity compared to the target compound’s sulfone-containing tetrahydrothiophene.
b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
  • Core Structure : Simple pyrazole with dichlorophenyl and pyridylmethyl groups.
  • Substituents: Aromatic groups: 2,4-dichlorophenyl (strongly electron-withdrawing).
  • Comparison : The dichlorophenyl group may enhance receptor affinity but reduce solubility compared to the target’s 3-chloro-4-methoxyphenyl group. The pyridylmethyl linker differs from the target’s direct carboxamide bond, altering conformational flexibility .
c. N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide ()
  • Core Structure : 4H-pyrazole with hydroxyethyl and methoxyphenyl groups.
  • Substituents :
    • Aromatic group: 4-methoxyphenyl (electron-donating OMe).
    • Linker: Hydroxyethyl (polar, improves solubility).
  • Comparison : The hydroxyethyl group increases hydrophilicity relative to the target’s sulfone moiety. The absence of chlorine on the phenyl ring may reduce steric and electronic effects critical for target binding .

Analogues with Heterocyclic Modifications

a. 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide ()
  • Core Structure : 1,4-dihydropyridine with thioether and furyl groups.
  • Substituents :
    • Thioether group: Introduces sulfur but lacks sulfone oxidation.
    • Aromatic groups: 2-methoxyphenyl and 4-methoxyphenyl.
  • The thioether group is less polar than the sulfone in the target compound, affecting membrane permeability .
b. 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
  • Core Structure: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
  • Substituents :
    • Fluorine atoms: Enhance metabolic stability and electronegativity.
    • Thiophene group: Less oxidized than the target’s tetrahydrothiophene sulfone.
  • Comparison: The pyrimidine extension and chromenone system suggest kinase inhibition (e.g., PI3K or CDKs). Fluorine substituents improve pharmacokinetics but may introduce toxicity risks absent in the target compound .

Comparative Structural and Functional Analysis

Feature Target Compound Key Analogues Implications
Core Structure Cyclopenta[c]pyrazole Thieno[3,4-c]pyrazole (), Pyrazolo[3,4-d]pyrimidine () Cyclopenta[c]pyrazole offers rigidity; thieno/pyrimidine cores may broaden target selectivity.
Aromatic Substituent 3-Chloro-4-methoxyphenyl 4-Chlorophenyl (), 2,4-dichlorophenyl () Methoxy group in the target enhances H-bonding; chloro groups increase hydrophobicity.
Key Functional Group 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) Thioether (), tert-butyl () Sulfone improves solubility and electronic effects; tert-butyl enhances lipophilicity.
Linker Direct carboxamide Hydroxyethyl (), pyridylmethyl () Direct carboxamide maximizes conformational stability; alternative linkers modulate flexibility.

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